molecular formula C20H19NO3 B6139447 N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide

N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No. B6139447
M. Wt: 321.4 g/mol
InChI Key: OSIDHIKSKXXEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that the compound exerts its pharmacological activities by modulating various signaling pathways and enzymes involved in inflammation, oxidative stress, and cell proliferation. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. The compound has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in animal models of oxidative stress. In cancer cells, N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide in lab experiments is its potential to exhibit various pharmacological activities. The compound has been shown to possess anti-inflammatory, antioxidant, antitumor, and antimicrobial properties, which make it a promising candidate for drug discovery. However, one of the limitations of using N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide in lab experiments is its limited solubility in water. This may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide. One of the areas of interest is the development of new derivatives of the compound with improved pharmacological activities and solubility. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress. The use of N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide in combination with other drugs or therapies is also an area of interest for future research. Finally, the elucidation of the compound's mechanism of action and its interaction with various signaling pathways and enzymes is an essential area of research for the development of new drugs and therapies.

Synthesis Methods

The synthesis of N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves a multistep process that requires various reagents and catalysts. The synthesis starts with the reaction between 2,5-dimethylbenzaldehyde and ethyl acetoacetate in the presence of a base to form 1-(2,5-dimethylphenyl)ethylidene-2,4-pentanedione. The resulting compound is then subjected to a Knoevenagel condensation reaction with 4-hydroxycoumarin in the presence of a catalyst to form the final product, N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide.

Scientific Research Applications

N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. The compound has been tested against different cancer cell lines, and it has shown promising results in inhibiting the growth and proliferation of cancer cells.

properties

IUPAC Name

N-[1-(2,5-dimethylphenyl)ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-12-8-9-13(2)16(10-12)14(3)21-19(22)17-11-15-6-4-5-7-18(15)24-20(17)23/h4-11,14H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIDHIKSKXXEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide

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